Azida-PEG5-Tos

Descripción general

Descripción

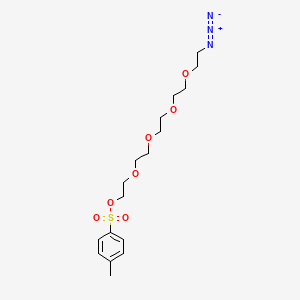

Azida-PEG5-Tos, también conocido como Azido-PEG5-Tolisilato, es un compuesto que contiene un grupo azida y un grupo tosil unidos a través de una cadena lineal de polietilenglicol (PEG). El grupo azida es reactivo con alquino, BCN y DBCO a través de la química Click para producir un enlace triazol estable. El grupo tosil es un buen grupo saliente para reacciones de sustitución nucleofílica . Este compuesto se utiliza ampliamente en bioconjugación, administración de fármacos y otras aplicaciones de investigación científica debido a sus propiedades químicas únicas .

Aplicaciones Científicas De Investigación

Azida-PEG5-Tos tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de Azida-PEG5-Tos involucra sus grupos funcionales. El grupo azida participa en reacciones de química Click y SPAAC, formando enlaces triazol estables con grupos alquino . El grupo tosil, al ser un buen grupo saliente, facilita las reacciones de sustitución nucleofílica . Estas reacciones permiten que el compuesto actúe como un enlace versátil en varios procesos químicos y biológicos .

Análisis Bioquímico

Biochemical Properties

Azide-PEG5-Tos plays a crucial role in biochemical reactions, particularly in the field of bio-conjugation and click chemistry. The azide group in Azide-PEG5-Tos can react with alkyne, BCN, and DBCO groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages . This reaction is highly specific and efficient, making Azide-PEG5-Tos an ideal linker for creating stable conjugates between biomolecules. The tosyl group serves as a good leaving group for nucleophilic substitution reactions, further enhancing its versatility in biochemical applications .

Cellular Effects

Azide-PEG5-Tos influences various cellular processes by facilitating the targeted delivery of therapeutic agents. When used in the synthesis of antibody-drug conjugates, Azide-PEG5-Tos enables the precise delivery of cytotoxic drugs to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the selective killing of cancer cells while sparing healthy cells .

Molecular Mechanism

The molecular mechanism of Azide-PEG5-Tos involves its ability to form stable triazole linkages through click chemistry reactions. The azide group in Azide-PEG5-Tos undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, resulting in the formation of a stable triazole ring . This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. Additionally, the tosyl group in Azide-PEG5-Tos can undergo nucleophilic substitution reactions, further expanding its utility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azide-PEG5-Tos can change over time due to factors such as stability and degradation. Azide-PEG5-Tos is generally stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, degradation of the compound may occur, potentially impacting its efficacy in biochemical reactions. Long-term studies have shown that Azide-PEG5-Tos maintains its functionality for several months when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of Azide-PEG5-Tos in animal models can vary depending on the dosage administered. At lower dosages, Azide-PEG5-Tos is generally well-tolerated and effective in facilitating the targeted delivery of therapeutic agents . At higher dosages, toxic or adverse effects may be observed, including potential off-target effects and toxicity to healthy tissues . It is essential to optimize the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

Azide-PEG5-Tos is involved in metabolic pathways related to its role as a linker in antibody-drug conjugates. The compound interacts with enzymes and cofactors involved in the conjugation and degradation of biomolecules . The PEG spacer in Azide-PEG5-Tos enhances its solubility and stability, allowing it to participate in various metabolic processes without significant degradation . This stability is crucial for maintaining the efficacy of the conjugates formed using Azide-PEG5-Tos.

Transport and Distribution

Within cells and tissues, Azide-PEG5-Tos is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in Azide-PEG5-Tos facilitates its solubility in aqueous media, allowing it to be efficiently transported within the cellular environment . This property ensures that Azide-PEG5-Tos can reach its target sites and participate in biochemical reactions effectively.

Subcellular Localization

Azide-PEG5-Tos exhibits specific subcellular localization depending on the targeting signals and post-translational modifications it undergoes . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function . This targeted localization is essential for the precise delivery of therapeutic agents and the formation of stable conjugates in antibody-drug conjugates.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Azida-PEG5-Tos se sintetiza típicamente a través de una serie de reacciones orgánicas. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos como dimetilsulfóxido (DMSO) y diclorometano (DCM), y las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas .

Métodos de producción industrial

En entornos industriales, la producción de this compound implica rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas de purificación como cromatografía en columna y recristalización . El compuesto generalmente se almacena a bajas temperaturas (-20°C) para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Azida-PEG5-Tos experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de química Click: El grupo azida reacciona con grupos alquino en presencia de un catalizador de cobre para formar un enlace triazol estable (reacción CuAAC).

Cicloadición de alquino-azida promovida por tensión (SPAAC): El grupo azida reacciona con alquinos tensionados como DBCO o BCN sin necesidad de un catalizador.

Reacciones de sustitución nucleofílica: El grupo tosil actúa como un grupo saliente, permitiendo que los nucleófilos lo sustituyan.

Reactivos y condiciones comunes

Catalizadores de cobre: Utilizados en reacciones CuAAC para facilitar la formación de enlaces triazol.

Alquinos tensionados: Como DBCO y BCN, utilizados en reacciones SPAAC.

Nucleófilos: Se pueden utilizar varios nucleófilos en reacciones de sustitución que involucran el grupo tosil.

Productos principales formados

Enlaces triazol: Formados en reacciones de química Click y SPAAC.

Derivados de PEG sustituidos: Formados en reacciones de sustitución nucleofílica.

Comparación Con Compuestos Similares

Compuestos similares

Azida-PEG3-Tolisilato: Contiene una cadena PEG más corta, pero grupos funcionales similares.

Azida-PEG8-Tolisilato: Contiene una cadena PEG más larga, pero grupos funcionales similares.

Azida-PEG5-NHS: Contiene un grupo azida y un éster NHS en lugar de un grupo tosil.

Unicidad

Azida-PEG5-Tos es único debido a su longitud de cadena PEG equilibrada, que proporciona una solubilidad y flexibilidad óptimas en medios acuosos . La combinación de grupos azida y tosil le permite participar en una amplia gama de reacciones químicas, convirtiéndolo en una herramienta versátil en la investigación científica .

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRFPWKHJGMATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)

![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)